REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[N+](C1C=CC=CC=1S([O:19][C:20]1[CH:25]=[CH:24][C:23]([CH:26]2[O:31][CH2:30][CH2:29][N:28](S(C3C=CC=CC=3[N+]([O-])=O)(=O)=O)[CH2:27]2)=[CH:22][CH:21]=1)(=O)=O)([O-])=O.BrC1C=CC(S)=CC=1.Cl>CN(C)C=O>[NH:28]1[CH2:29][CH2:30][O:31][CH:26]([C:23]2[CH:24]=[CH:25][C:20]([OH:19])=[CH:21][CH:22]=2)[CH2:27]1 |f:0.1.2|
|
Name
|
|
Quantity
|
0.88 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
title compound
|
Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)OC1=CC=C(C=C1)C1CN(CCO1)S(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
8.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 3.5 hr
|
Duration
|
3.5 h
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
was concentrated to dryness under the reduced pressure
|
Type
|
ADDITION
|
Details
|
Methanol was added to the residue
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under the reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel (chloroform:methanol=20:1, chloroform:methanol:28% aqueous ammonia=9:2:0.2)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
N1CC(OCC1)C1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 240 mg | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |